molecular formula C21H15N5OS B2675860 5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide CAS No. 836664-59-6

5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide

Cat. No.: B2675860
CAS No.: 836664-59-6
M. Wt: 385.45
InChI Key: VJCANGHIFSKRFF-UHFFFAOYSA-N
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Description

5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with cyano, phenyl, and carboxamide groups.

Properties

IUPAC Name

5-amino-2-anilino-6-cyano-7-phenylthieno[3,2-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c22-11-14-15(12-7-3-1-4-8-12)18-17(26-19(14)23)16(20(24)27)21(28-18)25-13-9-5-2-6-10-13/h1-10,25H,(H2,23,26)(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCANGHIFSKRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2SC(=C3C(=O)N)NC4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-cyanothioacetamide with a suitable aldehyde in the presence of a base like trimethylamine can yield the desired thieno[3,2-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through several methods, often involving the reaction of thienopyridine derivatives with various reagents. For example, the synthesis typically includes a condensation reaction between phenyl isothiocyanate and appropriate thieno-pyridine precursors. Characterization is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound .

Biological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 5-amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of thieno[3,2-b]pyridine have been evaluated for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations .

2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary studies suggest that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

3. Agrochemical Applications
In agrochemistry, derivatives of this compound have been explored as herbicide safeners and plant growth regulators. These compounds can enhance the efficacy of herbicides while minimizing phytotoxicity to crops. For example, thienopyridine derivatives have been shown to improve the tolerance of plants to herbicides like 2,4-D by acting as antidotes .

Case Study 1: Anticancer Effects

A recent study investigated the anticancer effects of a series of thienopyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of proliferation in human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The study highlighted the potential for these compounds in developing new cancer therapies .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest structural analogs include:

3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide (): Core: Thieno[2,3-b]pyridine vs. thieno[3,2-b]pyridine in the target compound. Substituents: Dual fluorophenyl groups at positions 4 and N-phenyl vs. non-fluorinated phenyl groups in the target. Properties: Higher polarity due to fluorine (IR υmax: 3463 cm⁻¹ for NH, 1731 cm⁻¹ for C=O; m.p. 255–256°C) . Fluorine may improve bioavailability but reduce thermal stability compared to non-halogenated analogs.

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (): Core: Thieno[3,2-b]thiophene vs. thieno[3,2-b]pyridine. Substituents: Thiophene end-capping vs. carboxamide/cyano groups. Applications: Demonstrated p-type semiconductor behavior (UV-vis λmax ~350 nm; TGA stability up to 300°C) . The target compound’s carboxamide group may enhance intermolecular hydrogen bonding, improving charge transport in organic field-effect transistors (OFETs) .

1,4-Dihydro-1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)thieno[2′,3′:4,5]thieno[3,2-b]pyridine-3-carboxylic acid (): Core: Fused thienothienopyridine vs. simpler thienopyridine. Substituents: Piperazinyl and fluoro groups vs. cyano/phenylamino groups. Synthesis: Both involve carboxyl chloride intermediates, but the target compound lacks the piperazine moiety, which is critical for antibacterial activity in quinolone analogs .

Data Table: Key Properties of Analogous Compounds

Compound Name Core Structure Substituents Synthesis Yield Key Properties (IR, m.p.) Applications
5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide Thieno[3,2-b]pyridine Cyano, phenyl, phenylamino, carboxamide N/A Inferred NH υ ~3400 cm⁻¹; C≡N ~2200 cm⁻¹ Semiconductors, drug discovery
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Fluorophenyl, carboxamide 37% m.p. 255–256°C; IR C=O at 1731 cm⁻¹ Antimalarial agents
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Thieno[3,2-b]thiophene Thiophene N/A TGA stability >300°C; λmax 350 nm Organic semiconductors

Research Findings and Trends

  • Electronic Properties: The target compound’s cyano and carboxamide groups likely increase electron deficiency, making it a candidate for n-type semiconductors, whereas thiophene-capped analogs () are p-type .
  • Synthetic Challenges: Fluorinated analogs () require precise stoichiometry (e.g., 0.876 mmol KOH) for optimal yield (37%), while non-halogenated derivatives may achieve higher yields (e.g., 87% in ) .
  • Thermal Stability: Thieno[3,2-b]thiophene derivatives () exhibit superior thermal stability (>300°C) compared to carboxamide-functionalized thienopyridines, which may decompose near 250°C .

Biological Activity

5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide is a bioactive compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-amino-2-anilino-6-cyano-7-phenylthieno[3,2-b]pyridine-3-carboxamide, with a molecular formula of C21H15N5OS and a molecular weight of 385.4 g/mol. Its structure features a thieno-pyridine core, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, thereby modulating their activity. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or pathogens.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways that are crucial for cell survival and function.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, highlighting its potential as an antibiotic agent. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

Microorganism MIC (µg/mL)
E. coli8
S. aureus4

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
MCF-710
HeLa12

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent publication investigated the antimicrobial properties of various thieno-pyridine derivatives, including our compound of interest. The study concluded that modifications to the phenyl groups significantly enhance antibacterial activity against resistant strains .
  • Anticancer Research : Another study focused on the anticancer effects of thieno-pyridine derivatives, demonstrating that this compound exhibits selective toxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to target proteins associated with cancer progression, suggesting a strong potential for therapeutic use .

Q & A

Q. How can researchers differentiate between cytotoxic and cytostatic effects in cell-based assays?

  • Methodological Answer : Dual-endpoint assays combine:
  • MTT (metabolic activity) for cytotoxicity.
  • BrdU incorporation (DNA synthesis) for cytostasis. A compound showing reduced BrdU uptake without MTT signal loss indicates cytostatic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.